![molecular formula C17H20N2O3S2 B4934438 N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4934438.png)
N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide, commonly known as MTA, is a novel compound that has gained significant attention in the field of medical research. MTA is a sulfonamide derivative that has shown promising results in treating various diseases. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
MTA exerts its therapeutic effects through various mechanisms. In cancer cells, MTA induces cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases (CDKs) and activating the p53 pathway. In inflammation, MTA inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. In autoimmune diseases, MTA inhibits the proliferation of T cells by blocking the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis.
Biochemical and Physiological Effects:
MTA has been shown to have various biochemical and physiological effects. In cancer cells, MTA inhibits the activity of CDKs, leading to cell cycle arrest and apoptosis. In inflammation, MTA reduces the production of inflammatory cytokines, such as TNF-α and IL-1β. In autoimmune diseases, MTA inhibits the proliferation of T cells, leading to a reduction in the production of pro-inflammatory cytokines, such as IFN-γ and IL-17.
Vorteile Und Einschränkungen Für Laborexperimente
MTA has several advantages for lab experiments. The compound is stable and can be easily synthesized in good yields. MTA has also shown promising results in various disease models, making it a potential therapeutic agent. However, MTA has some limitations for lab experiments. The compound is relatively new, and its long-term effects are still unknown. Moreover, the mechanism of action of MTA is complex and not fully understood, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for MTA research. One direction is to study the long-term effects of MTA in animal models and humans. Another direction is to investigate the potential of MTA in combination therapy with other drugs. Moreover, the mechanism of action of MTA needs to be further elucidated to design more specific and effective experiments. Finally, the potential of MTA in treating other diseases, such as neurodegenerative disorders and metabolic diseases, needs to be explored.
Conclusion:
MTA is a novel compound that has shown promising results in treating various diseases. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. MTA has several advantages for lab experiments, but its long-term effects are still unknown. There are several future directions for MTA research, including studying its long-term effects, investigating its potential in combination therapy, and exploring its potential in treating other diseases.
Synthesemethoden
MTA can be synthesized using different methods, including the reaction of N-(4-aminophenyl)acetamide with 4-methylthiophenyl isothiocyanate in the presence of a base. Another method involves the reaction of N-(4-chlorophenyl)acetamide with 4-methylthiophenol in the presence of a base. Both methods have been reported to yield MTA in good yields.
Wissenschaftliche Forschungsanwendungen
MTA has been extensively studied for its therapeutic potential in various diseases. The compound has shown promising results in treating cancer, inflammation, and autoimmune diseases. In cancer research, MTA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, MTA has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In autoimmune disease research, MTA has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[4-[2-(4-methylphenyl)sulfanylethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-3-7-16(8-4-13)23-12-11-18-24(21,22)17-9-5-15(6-10-17)19-14(2)20/h3-10,18H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOTUTHEOUSRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)
![2-chloro-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4934377.png)
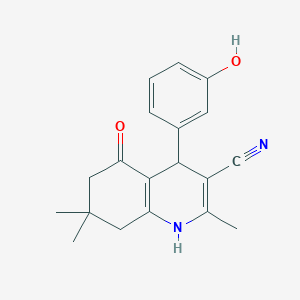
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B4934389.png)
![5-cyclopentyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934392.png)
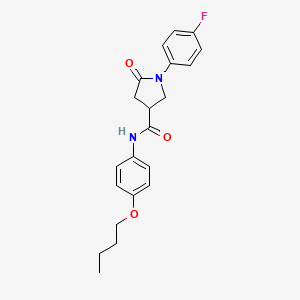
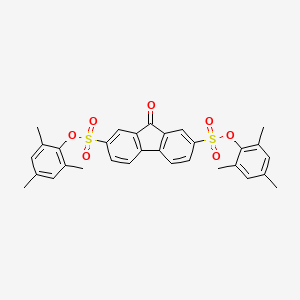
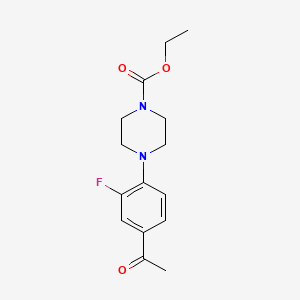
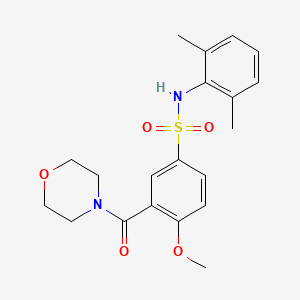
![2-chloro-N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4934410.png)
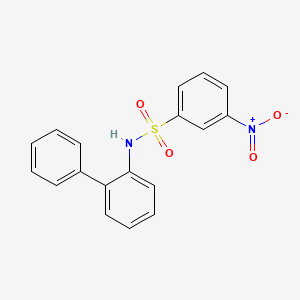
![3-bromo-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4934416.png)
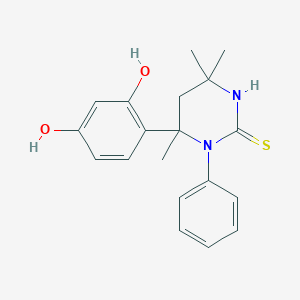
![2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4934440.png)